molecular formula C30H33Cl2N3O2 B12726035 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride CAS No. 110406-45-6

1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride

Cat. No.: B12726035
CAS No.: 110406-45-6
M. Wt: 538.5 g/mol
InChI Key: YRBTYWBAIBCYFN-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the phthalazinone core through cyclization reactions.

    Step 2: Introduction of the 4-chlorophenylmethyl group via Friedel-Crafts alkylation.

    Step 3: Attachment of the hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl group through nucleophilic substitution or other suitable reactions.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride involves interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • **1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride
  • **1(2H)-Phthalazinone, 4-((4-bromophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride

Uniqueness

1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methoxyphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

110406-45-6

Molecular Formula

C30H33Cl2N3O2

Molecular Weight

538.5 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[1-[2-(4-methoxyphenyl)ethyl]azepan-4-yl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C30H32ClN3O2.ClH/c1-36-26-14-10-22(11-15-26)16-19-33-18-4-5-25(17-20-33)34-30(35)28-7-3-2-6-27(28)29(32-34)21-23-8-12-24(31)13-9-23;/h2-3,6-15,25H,4-5,16-21H2,1H3;1H

InChI Key

YRBTYWBAIBCYFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCCC(CC2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl

Origin of Product

United States

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